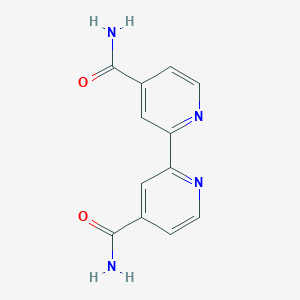

2,2'-Bipyridine-4,4'-dicarboxamide

概要

説明

2,2’-Bipyridine-4,4’-dicarboxamide is an organic building block . It’s a derivative of bipyridine, a class of compounds that are popular due to their potential applications in various fields .

Synthesis Analysis

New ruthenium complexes bearing bipyridine ligands with different substituents (propyl, hexyl, isobutyl, and benzyl) were synthesized and characterized by MS, NMR, FTIR, and UV/Visible spectroscopy . The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-4,4’-dicarboxamide is influenced by the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis

The chemical reactions of 2,2’-Bipyridine-4,4’-dicarboxamide involve the formation of new ruthenium complexes bearing bipyridine ligands . The electrochemical properties of the complexes have been investigated by cyclic voltammetry .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-4,4’-dicarboxamide include its molecular formula C12H8N2O4, CAS Number: 6813-38-3, and molecular weight: 244.20 .科学的研究の応用

Photosensitization and Photocatalysis

This compound is used in the development of metal complexes that serve as photosensitizers and photocatalysts. These are crucial in various chemical reactions where light energy is converted to chemical energy, facilitating processes like water splitting and degradation of pollutants .

Catalysis

2,2’-Bipyridine-4,4’-dicarboxamide forms complexes with metals that are used as catalysts in various chemical reactions. These catalysts can enhance reaction rates, increase yields, and can be used in more environmentally friendly processes .

Drug Delivery

The structure of 2,2’-Bipyridine-4,4’-dicarboxamide allows for the formation of complexes that can be used in targeted drug delivery systems. This application is particularly useful in designing cancer treatment drugs that target specific cells while minimizing damage to healthy cells .

Energy Transfer

Complexes formed with this compound can be involved in energy transfer processes. This is essential in the development of new materials for solar energy conversion and storage .

Gas Sorption

The compound’s ability to form porous structures makes it suitable for gas storage applications. This includes capturing and storing harmful gases or acting as a carrier for gas transport .

Dye-Sensitized Solar Cells (DSSCs)

It is used for synthesizing organometallic compounds in applications of dye-sensitized solar cells. DSSCs are a cost-effective type of solar cell that converts sunlight to electrical energy using a dye as the photoactive material .

Optoelectronic Devices

Due to its ability to form perovskite nanocrystals with exceptional optical properties, this compound finds application in the manufacturing of optoelectronic devices such as LEDs and photodetectors .

Oxidation Reactions

This compound has been used as an additive to increase yields and accelerate catalytic reactions. It also has the capability to oxidize certain acids, forming other useful compounds like formic acid .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2,2’-Bipyridine-4,4’-dicarboxamide is the nanocrystalline TiO2 thin films used in the development of dye-sensitized solar cells (DSSCs) . The compound acts as a ligand, binding to these targets and influencing their function .

Mode of Action

2,2’-Bipyridine-4,4’-dicarboxamide interacts with its targets through its two carboxylic electron withdrawing groups at the 4,4’-position . These groups are chemically anchored onto the nanocrystalline TiO2 thin films, forming an ester-like linkage . This improves the adsorption stability and the electronic coupling between the dye and the semiconductor film surface .

Biochemical Pathways

Upon absorption of light energy, an exciton enters the lowest unoccupied molecular orbital (LUMO), which is localized onto the anchor-containing bipyridyl ligand . The conjugation is extended from the pyridine into the anchor group . The exciton can then be effectively injected into the semiconductor film while the bipyridyl groups are chemically bonded to the film .

Result of Action

The result of the action of 2,2’-Bipyridine-4,4’-dicarboxamide is the efficient conversion of light energy into electricity . This is achieved through the effective injection of the exciton into the semiconductor film . The compound is found in well-established DSSCs dyes such as N3, N719, Z907, and K19 dyes, with energy conversion efficiency from light to electricity over 10% recorded under AM 1.5 irradiation .

Action Environment

Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of 2,2’-Bipyridine-4,4’-dicarboxamide . For instance, the efficiency of energy conversion can be affected by the intensity of light the DSSCs are exposed to . Furthermore, the stability of the compound can be influenced by environmental conditions such as temperature and humidity .

特性

IUPAC Name |

2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNYHCXTYJJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

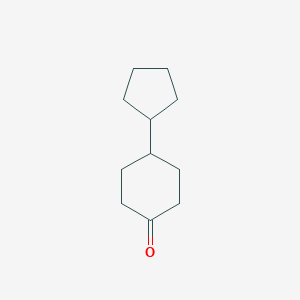

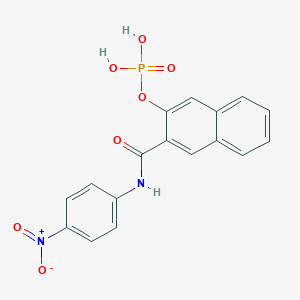

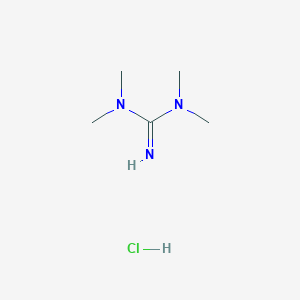

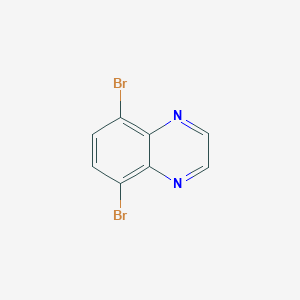

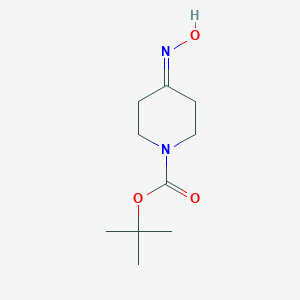

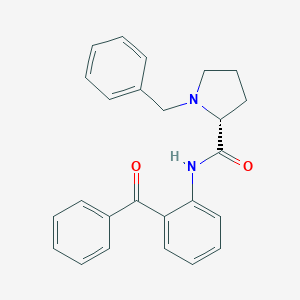

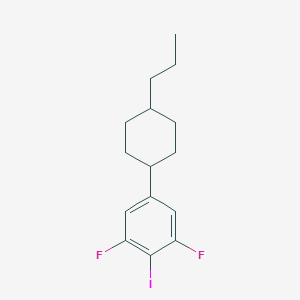

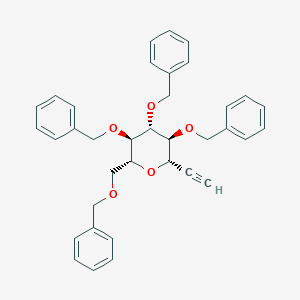

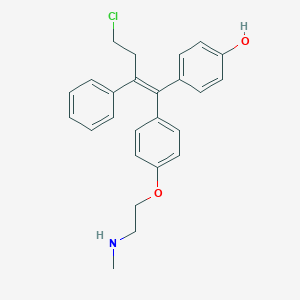

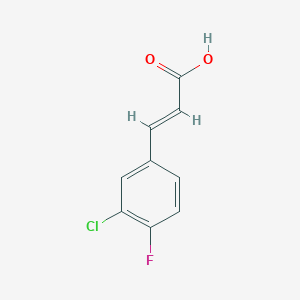

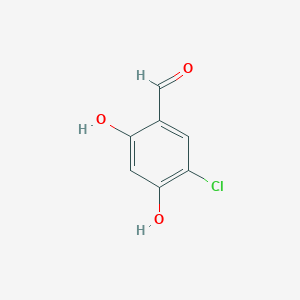

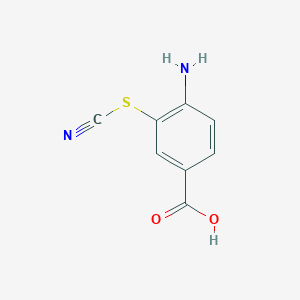

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,2'-Bipyridine-4,4'-dicarboxamide in materials science?

A1: 2,2'-Bipyridine-4,4'-dicarboxamide and its derivatives are frequently employed as building blocks for supramolecular systems and metal-organic frameworks. For instance, they can act as bridging ligands in the creation of bis(β-cyclodextrin)s, forming complexes with organic dyes for potential applications in sensing and separation technologies. [, ] Moreover, they are used in the synthesis of redox-responsive gels, enabling the development of dynamic and stimuli-responsive materials with potential in soft robotics and biomedicine. []

Q2: How do structural modifications to 2,2'-Bipyridine-4,4'-dicarboxamide affect its photoluminescent properties in iridium(III) complexes?

A2: Modifications to the 2,2'-Bipyridine-4,4'-dicarboxamide ligand in iridium(III) complexes significantly impact their photoluminescent behavior. Studies reveal that incorporating electron-donating or electron-withdrawing groups can shift the emission wavelength, allowing for color tunability in the resulting complexes. [] Furthermore, the nature of the substituent can influence the photoluminescence quantum yields, likely due to alterations in the transition dipole moment upon electronic excitation. []

Q3: Can 2,2'-Bipyridine-4,4'-dicarboxamide derivatives enhance the solubility and biocompatibility of metal complexes for biological applications?

A3: Yes, 2,2'-Bipyridine-4,4'-dicarboxamide derivatives have been successfully employed to improve the solubility and biocompatibility of metal complexes. In a study focused on developing new anti-cancer agents, researchers synthesized a series of ruthenium complexes featuring modified 2,2'-Bipyridine-4,4'-dicarboxamide ligands. [] The incorporated substituents, ranging from propyl to benzyl groups, influenced the complexes' cytotoxicity and interactions with biofilm-forming bacteria, indicating their potential for biological applications. []

Q4: How does the structure of 2,2'-Bipyridine-4,4'-dicarboxamide contribute to the catalytic activity of its iron(II) complexes in oxidation reactions?

A4: The 2,2'-Bipyridine-4,4'-dicarboxamide ligand plays a crucial role in the catalytic activity of iron(II) complexes during oxidation reactions. Research demonstrates that iron(II) complexes bearing 2,2'-Bipyridine-4,4'-dicarboxamide effectively catalyze the oxidation of 1-phenylethanol and glycerol using hydrogen peroxide in an aqueous medium. [] The nitrogen atoms in the ligand's structure likely coordinate with the iron center, influencing its redox potential and facilitating the interaction with the oxidant and substrates. []

Q5: Are there computational chemistry studies investigating the properties and behavior of 2,2'-Bipyridine-4,4'-dicarboxamide and its derivatives?

A5: Yes, computational chemistry techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are valuable tools for studying 2,2'-Bipyridine-4,4'-dicarboxamide systems. [] Researchers have employed these methods to investigate the ground and excited state properties of iridium(III) complexes featuring 2,2'-Bipyridine-4,4'-dicarboxamide derivatives as ancillary ligands. [] These calculations offer insights into the electronic structure, energy levels, and nature of electronic transitions, aiding in the rational design of compounds with desired properties.

Q6: How is 2,2'-Bipyridine-4,4'-dicarboxamide used in the design of fluorescent sensors and probes?

A6: The inclusion complexation behavior of modified β-cyclodextrins with 2,2'-Bipyridine-4,4'-dicarboxamide linkers toward fluorescent dyes like ammonium 8-anilino-1-naphthalenesulfonate (ANS) and rhodamine B (RhB) highlights their potential in sensor design. [, ] The modified β-cyclodextrins exhibit selective binding affinities for specific dyes, leading to changes in fluorescence intensity or wavelength upon complexation. [, ] This property can be exploited to develop sensitive and selective fluorescent sensors for detecting target molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。